molecular formula C11H14O2 B8777556 p-Propylphenyl acetate CAS No. 61824-46-2

p-Propylphenyl acetate

Cat. No.: B8777556
CAS No.: 61824-46-2
M. Wt: 178.23 g/mol
InChI Key: NAFYQPWOHMIWTQ-UHFFFAOYSA-N
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Description

General Significance of Ester Functional Groups in Organic Synthesis

Esters are a crucial class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. libretexts.org This functional group, represented as R-COO-R', is fundamental to the field of organic chemistry due to its widespread presence in nature and its versatile role in synthetic chemistry. solubilityofthings.comnumberanalytics.com Esters are responsible for the natural fragrances and flavors of many fruits and flowers. libretexts.org

In the realm of organic synthesis, esters are highly valued as intermediates and building blocks for more complex molecules. numberanalytics.com Their moderate reactivity allows them to be stable under many reaction conditions, yet they can be readily transformed into a variety of other functional groups. libretexts.org For instance, esters can be hydrolyzed to yield carboxylic acids and alcohols, reduced to form primary alcohols, or reacted with Grignard reagents to produce tertiary alcohols. libretexts.org They also participate in important carbon-carbon bond-forming reactions such as the Claisen condensation. solubilityofthings.com Furthermore, the ester group can serve as a protecting group for carboxylic acids during multi-step syntheses. wikipedia.org The versatility of esters makes them indispensable in the production of polymers, solvents, and pharmaceuticals. numberanalytics.comnumberanalytics.com

Contextualization of Aryl Acetates within Ester Chemistry

Aryl acetates are a specific subclass of esters where the oxygen atom of the ester group is directly attached to an aromatic ring. This structural feature distinguishes them from alkyl acetates and imparts unique chemical properties. The direct attachment of the ester to a phenyl ring influences the reactivity of both the ester functional group and the aromatic ring.

The synthesis of aryl acetates can be achieved through several methods, including the esterification of phenols with acetic acid or its derivatives, and more recently, through the carbonylation of aryl methyl ethers. ontosight.ainih.gov Aryl acetates undergo many of the typical reactions of esters, such as hydrolysis, but the conditions required may differ due to the electronic effects of the aromatic ring. cmu.edu A notable reaction specific to aryl acetates is the Fries rearrangement, where the acetyl group migrates from the phenolic oxygen to the aromatic ring, forming hydroxyaryl ketones. wikipedia.orgbyjus.com This reaction is of significant industrial importance for the synthesis of pharmaceutical intermediates. researchgate.neturjc.es

Overview of p-Propylphenyl Acetate's Position in Chemical Literature

p-Propylphenyl acetate (B1210297), also known as 4-propylphenyl acetate, is an aryl acetate with a propyl group at the para position of the phenyl ring. ontosight.ai Its chemical formula is C₁₁H₁₄O₂. nih.govontosight.ai The literature on this compound highlights its synthesis, typically through the esterification of p-propylphenol. ontosight.ai It is recognized for its characteristic sweet, floral scent, leading to its use in the fragrance industry. ontosight.ai

Studies have investigated its synthesis through various catalytic methods, including lipase-catalyzed esterification. researchgate.netresearchgate.net The compound also serves as a subject in studies exploring the reactivity of aryl acetates, such as the Fries rearrangement and deprotection methodologies. cmu.eduwikipedia.org Spectroscopic data, including NMR and IR, have been documented to characterize the molecule. chemicalbook.comunit.nowpmucdn.com While not as extensively studied as some other esters, this compound provides a valuable case study for understanding the influence of alkyl substituents on the properties and reactivity of aryl acetates.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, floral
Boiling Point 252.3°C at 760 mmHg
Flash Point 95.9°C
Density 1.01 g/cm³
Refractive Index 1.498

This table contains data sourced from multiple references. ontosight.ainih.govlookchem.com

Spectroscopic Data of this compound

SpectroscopyKey Peaks/Shifts
¹H NMR (CDCl₃, 300 MHz) δ 7.16 (d, J = 8.45 Hz, 2H), 6.97 (d, J = 8.45 Hz, 2H), 2.57 (t, J = 7.50 Hz, 2H), 2.52 (t, J = 7.35 Hz, 2H), 1.82–1.74 (m, 2H), 1.66–1.59 (m, 2H), 1.04 (t, J = 7.35 Hz, 3H)
IR (Infrared) C=O stretching: ~1770 cm⁻¹, C=C stretching (aromatic): ~1600, 1493 cm⁻¹, C-O stretching: ~1195, 1210 cm⁻¹
Mass Spectrometry (EI-MS) Key fragments (m/z): 91, 43, 92, 65, 41

This table contains data sourced from multiple references. nih.govpg.edu.pleie.gr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61824-46-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(4-propylphenyl) acetate

InChI

InChI=1S/C11H14O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h5-8H,3-4H2,1-2H3

InChI Key

NAFYQPWOHMIWTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for P Propylphenyl Acetate

Esterification Reactions: Mechanistic Pathways and Catalytic Systems

Esterification, the classic method for forming esters, can be applied to p-propylphenyl acetate (B1210297) synthesis through direct reaction or transesterification, each with distinct mechanistic features and catalytic requirements.

Direct Esterification Approaches: Acid-Catalyzed and Enzyme-Catalyzed Synthesis

Direct esterification involves the reaction of 4-propylphenol (B1200801) with acetic acid. This is a reversible condensation reaction that produces water as a byproduct. To achieve high conversion, the equilibrium must be shifted towards the products, typically by removing water as it forms.

Acid-Catalyzed Synthesis: The Fischer-Speier esterification is a cornerstone of organic synthesis. In this approach, a strong acid catalyst protonates the carbonyl oxygen of acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group of 4-propylphenol. While common mineral acids like sulfuric acid (H₂SO₄) are effective, they can sometimes lead to side reactions like dehydration or charring, especially with sensitive substrates. researchgate.net Alternative acid catalysts such as p-toluenesulfonic acid (p-TSA) and phosphorous acid have been employed for the esterification of phenols to produce esters with high purity and minimal byproducts. mdpi.com The esterification of a related compound, 2-methoxy-4-propylphenol, with acetic acid is effectively catalyzed by sulfuric acid. smolecule.com

Table 1: Acid Catalysts for Direct Esterification of Phenols
CatalystTypical ConditionsKey Advantages/Considerations
Sulfuric Acid (H₂SO₄)Heating with reactants, often with azeotropic removal of water.Strong, inexpensive, and effective, but can cause side reactions. researchgate.net
p-Toluenesulfonic Acid (p-TSA)Used in catalytic amounts (e.g., 1 mol%) with excess alcohol/acid at elevated temperatures (e.g., 80-90°C). mdpi.comSolid, easier to handle than H₂SO₄, and generally leads to cleaner reactions. mdpi.com
Phosphorous Acid (H₃PO₃)Heating reactants while continuously removing water.Produces esters of high purity and excellent color with minimal byproducts.

Enzyme-Catalyzed Synthesis: Biocatalysis using enzymes, particularly lipases, represents a green alternative for ester synthesis. These reactions are performed under mild conditions, exhibit high selectivity, and reduce the generation of hazardous waste. Lipases catalyze esterification via a two-step "ping-pong" mechanism involving an acyl-enzyme intermediate. For phenolic compounds, transesterification is often preferred over direct esterification with carboxylic acids due to higher yields. However, direct acylation is possible. Lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a robust and widely used biocatalyst for the acylation of alcohols and phenols. mdpi.comresearchgate.net In a related process, Novozym 435 was used to catalyze the synthesis of 1-phenylethyl acetate from 1-phenylethanol (B42297) and vinyl acetate, demonstrating the enzyme's efficacy for aromatic alcohols. mdpi.com This method is directly applicable to the synthesis of p-propylphenyl acetate.

Transesterification Strategies: Optimization of Reaction Conditions

Transesterification involves the reaction of a phenol (B47542) with an ester, transferring the acyl group to the phenol. This method is often advantageous as it can be driven to completion by using a volatile acyl donor like vinyl acetate or ethyl acetate. The reaction with vinyl acetate is particularly effective as it produces acetaldehyde, an unstable tautomer of vinyl alcohol, which makes the reaction essentially irreversible. rsc.org

The optimization of transesterification requires careful control of several parameters:

Catalyst: Both acid and base catalysts can be used. For industrial applications, heterogeneous catalysts such as solid acids (e.g., ion-exchange resins like Amberlyst-15) or solid bases are preferred as they are easily separated from the reaction mixture and can be recycled. researchgate.net Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to be highly effective for the transesterification of phenols with vinyl acetate under solvent-free conditions. rsc.org

Molar Ratio: Using an excess of the acyl donor can help drive the reaction equilibrium towards the product.

Temperature: The optimal temperature balances reaction rate with catalyst stability and potential side reactions. Enzymatic transesterifications are typically run at moderate temperatures (e.g., 30-60°C) to preserve enzyme activity. mdpi.com

Solvent: The choice of solvent can significantly impact reaction rates and yields, especially in enzymatic reactions where non-polar organic solvents like heptane (B126788) or isooctane (B107328) are often used to minimize enzyme denaturation and facilitate product recovery. mdpi.comresearchgate.net

Table 2: Key Parameters for Transesterification Optimization
ParameterObjectiveExample
Catalyst SelectionMaximize activity and facilitate separation.Using immobilized lipase (Novozym 435) or a solid acid resin (Amberlyst-15). mdpi.comcsic.es
Acyl DonorDrive the reaction to completion.Vinyl acetate for an irreversible reaction. rsc.org
Molar Ratio (Phenol:Donor)Ensure high conversion of the phenol.1:1 to 1:5, depending on the reactivity and cost of the donor.
TemperatureBalance reaction rate and catalyst stability.40-60°C for enzymatic reactions; higher for chemical catalysts. researchgate.net

Acylation of Phenolic Substrates: Regioselective Considerations

Acylation using highly reactive acylating agents is a rapid and often irreversible method for synthesizing esters. For substituted phenols like 4-propylphenol, the primary consideration is achieving selective O-acylation at the hydroxyl group versus C-acylation on the aromatic ring.

Acyl Halide and Anhydride (B1165640) Routes: Activation and Selectivity

The use of acetyl chloride or acetic anhydride provides a highly efficient route to this compound. ontosight.ai These reagents are significantly more reactive than acetic acid. The reaction is typically performed in the presence of a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or acetic acid).

A more potent catalytic system involves using a catalytic amount of 4-(dimethylamino)pyridine (DMAP). utrgv.edu The mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium salt. nih.gov This intermediate is then readily attacked by the phenolic hydroxyl group. This method is highly efficient for the acylation of sterically hindered or poorly nucleophilic alcohols and phenols. researchgate.netutrgv.edu

Regioselectivity: For 4-propylphenol, O-acylation is strongly favored over C-acylation (a Friedel-Crafts reaction) under standard basic or neutral conditions. The phenolic oxygen is a much stronger nucleophile than the aromatic ring carbons. C-acylation typically requires a strong Lewis acid catalyst (like AlCl₃) and often leads to ortho- and para-acylation relative to the hydroxyl group. ajptr.comresearchgate.net Since the para position is already occupied by the propyl group in 4-propylphenol, any C-acylation would occur at the ortho position. However, by using methods like Schotten-Baumann (acyl halide with a base) or DMAP-catalyzed acylation, selective formation of the O-acylated product, this compound, is readily achieved. nih.gov

Alternative Acylating Agents and Reaction Architectures

Beyond standard reagents, other systems have been developed to facilitate acylation. Diphenyl carbonate has been reported as a sustainable reagent for synthesizing phenyl esters from carboxylic acids in the presence of a base catalyst like DBU, offering an alternative to phosgene-derived reagents. rsc.org Another approach involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid towards nucleophilic attack by the phenol, avoiding the need for pre-formed acid chlorides or anhydrides.

Flow chemistry represents a modern reaction architecture that can improve reaction efficiency, safety, and scalability. Continuous-flow systems using immobilized catalysts (either enzymatic or chemical) can offer enhanced mixing and heat transfer, leading to reduced reaction times and improved yields. beilstein-journals.org

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For this compound synthesis, this involves using recyclable catalysts, safer solvents (or solvent-free conditions), and renewable feedstocks.

Solid Acid Catalysts: Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and waste reduction. A variety of solid acid catalysts have been developed for esterification, including:

Sulfonated Carbons: Materials like sulfonated biochar, derived from biomass, act as effective solid acid catalysts for esterification. google.com

Zeolites and Clays (B1170129): Zeolites (e.g., H-ZSM-5) and modified clays like Montmorillonite K-10 loaded with metal salts (e.g., Zn-K10) can catalyze acylation reactions, often under solvent-free conditions. researchgate.netjetir.org

Sulfonated Silica (B1680970): Amorphous silica treated with sulfuric acid creates a robust solid acid catalyst (SiO₂-SO₃H) that is effective for the esterification of phenols and can be enhanced by microwave irradiation. researchgate.net

Enzyme Catalysis: As mentioned previously, the use of lipases is a cornerstone of green ester synthesis due to the mild conditions, high selectivity, and biodegradability of the catalyst. mdpi.commdpi.com

Solvent-Free and Organocatalytic Methods: Reactions that eliminate the need for volatile organic solvents are highly desirable. The DABCO-catalyzed transesterification of phenols with vinyl acetate can be performed neat (solvent-free), simplifying the workup to a simple filtration and evaporation. rsc.org This combination of organocatalysis and solvent-free conditions represents a highly sustainable approach.

Table 3: Green Chemistry Approaches for this compound Synthesis
ApproachExampleGreen Advantage
Enzymatic CatalysisImmobilized Lipase (e.g., Novozym 435) with vinyl acetate. mdpi.comMild conditions, high selectivity, biodegradable catalyst.
Heterogeneous Acid CatalysisSulfonated carbon or silica-supported sulfonic acid (SiO₂-SO₃H). google.comresearchgate.netRecyclable catalyst, reduced corrosive waste.
Solvent-Free OrganocatalysisDABCO-catalyzed reaction of 4-propylphenol with vinyl acetate. rsc.orgEliminates organic solvents, uses a metal-free catalyst, simple workup.

Solvent-Free Synthesis and Supported Catalysis

The move towards green chemistry has prioritized the reduction or elimination of volatile organic solvents and the development of reusable catalysts. In the synthesis of this compound, this has led to a focus on solvent-free reaction conditions and the use of supported catalysts, particularly immobilized enzymes.

Enzymatic catalysis, especially using lipases, has become a cornerstone for ester synthesis due to the mild reaction conditions required and high selectivity. mdpi.com Immobilizing these enzymes on solid supports enhances their stability, allows for easy separation from the reaction mixture, and enables their reuse over multiple cycles, which is crucial for cost-effective industrial application. researchgate.nettandfonline.com

A prominent example of a supported catalyst is immobilized Candida antarctica lipase-B (CAL-B), often commercialized as Novozym 435. researchgate.net This biocatalyst has demonstrated high efficiency in esterification reactions. researchgate.net Research on the synthesis of propyl-phenyl acetate using immobilized CAL-B has shown that the enzyme can be successfully reused multiple times without a significant loss of activity. researchgate.net Studies on similar ester syntheses highlight that solvent-free systems (SFS) can be highly effective, sometimes using one of the reactants, such as an alcohol, in stoichiometric excess to also function as the reaction medium. mdpi.com

The esterification is typically performed by reacting a phenol, in this case, 4-n-propylphenol, with an acyl donor like acetic anhydride or acetic acid. jocpr.com In enzyme-catalyzed reactions, the choice of acyl donor and reaction conditions are critical. While specific solvent-free data for this compound is part of a broader research area, studies on analogous compounds provide a strong basis for its application. For instance, the lipase-catalyzed synthesis of various aromatic esters has been successfully carried out in solvent-free systems, demonstrating the viability of this approach. dntb.gov.uanih.gov

Challenges in solvent-free systems can include increased viscosity and potential mass transfer limitations, which can negatively impact the performance of the immobilized biocatalyst. researchgate.net However, these issues can often be overcome by optimizing reaction parameters such as temperature and agitation speed to minimize diffusional restrictions. tandfonline.comresearchgate.net Other supported catalysts, such as solid acids like zirconium phosphate, have also been employed for esterification reactions under solvent-free conditions, offering a non-enzymatic route that can be highly effective and reusable. mdpi.com

Table 1: Research Findings in Supported Catalysis for Aromatic Ester Synthesis

Catalyst Reactants Conditions Key Findings Citations
Immobilized Candida antarctica lipase-B (CAL-B) Benzoic acid, n-propanol Heptane medium, 40°C Achieved 96.1% conversion in 40 minutes; catalyst reusable for eight cycles. researchgate.netresearchgate.net
Novozym 435 (C. antarctica lipase B) Adipic acid, ethylhexanol Solvent-free, 50°C Optimal conditions for plasticizer synthesis, demonstrating lipase activity in solvent-free systems. researchgate.net
Mesoporous Zirconium Phosphate (m-ZrP) Benzene (B151609), benzyl (B1604629) chloride Solvent-free, 70-110°C Achieved 94% conversion with 100% selectivity in a Friedel-Crafts reaction, showcasing solid acid catalysis. mdpi.com
Iron(III) phosphate Aldehydes, β-keto esters, ammonium (B1175870) acetate Solvent-free Effective catalyst for Hantzsch reaction to synthesize dihydropyridines with high yields. nih.gov

This table includes data from related aromatic ester syntheses to illustrate the principles of supported and solvent-free catalysis.

Flow Chemistry and Continuous Reactor Synthesis

Flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater scalability. rsc.orgbeilstein-journals.org In a flow system, reagents are continuously pumped through a reactor, which can be a simple tube (plug flow reactor, PFR) or a more complex setup like a continuous stirred-tank reactor (CSTR). rsc.orgacs.org This methodology is increasingly being applied to the synthesis of fine chemicals, including esters.

For the synthesis of this compound, a continuous process would typically involve pumping a solution of 4-n-propylphenol and an acylating agent through a heated reactor column packed with a solid-supported catalyst. researchgate.net Immobilized enzymes, such as Novozym 435, are ideal for these packed-bed reactors. nih.gov The continuous flow of reactants over the catalyst bed allows for efficient conversion, and the product emerges from the reactor in a continuous stream. nih.gov

The advantages of this approach are numerous. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing side reactions. nih.gov Reactions can often be performed at higher temperatures and pressures than in batch reactors, leading to dramatically reduced reaction times. rsc.org For example, reactions that might take hours in a batch process can sometimes be completed in minutes or even seconds in a continuous flow system. beilstein-journals.org

While specific literature detailing a full continuous flow synthesis of this compound is emerging, the principles are well-established from studies on similar compounds. For instance, the continuous-flow biocatalytic synthesis of fragrance esters like 4-(tert-butyl)cyclohexyl acetate has been successfully demonstrated, combining enzymatic steps with in-line purification. researchgate.net The synthesis of various other esters has been optimized in continuous flow, showcasing significant rate enhancements compared to batch methods. beilstein-journals.org These systems offer the potential for automated, multi-step syntheses, which can be integrated with continuous work-up and purification processes, making it a highly attractive technology for industrial manufacturing. rsc.orgacs.org

Table 2: Research Findings in Flow Chemistry for Ester and Related Syntheses

Reactor Type Catalyst/Reagents Key Process Parameters Outcome Citations
Packed-Bed Reactor Immobilized Lipase N435 Continuous flow, enzymatic acetylation Designed for continuous production of fragrance isomers, demonstrating the feasibility of biocatalysis in flow. researchgate.net
Plug Flow Reactor (PFR) / CSTR General Flow Chemistry Enhanced heat/mass transfer, precise control Reduced reaction times, improved yields and selectivity, better scalability compared to batch. rsc.orgbeilstein-journals.org
Packed-Bed Reactor with Immobilized Lipase Palm oil, methanol Flow rate of 250 mL/min Achieved 90% yield of fatty acid methyl esters for biodiesel synthesis. nih.gov
Coiled-Tube Reactors DBU / Heat Residence times of 40-65 min, 145-210°C Successful synthesis of 2-(C-glycosyl)acetates with yields up to 67%. nih.gov

This table presents data from various continuous flow applications to highlight the general advantages and parameters of the methodology.

Chemical Reactivity and Transformation Pathways of P Propylphenyl Acetate

Hydrolysis Kinetics and Mechanism

Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental transformation of p-propylphenyl acetate (B1210297). This process can be catalyzed by acids, bases, or enzymes, each proceeding through distinct mechanistic pathways with characteristic kinetics. The reaction ultimately yields p-propylphenol and acetic acid.

The acid-catalyzed hydrolysis of esters like p-propylphenyl acetate is a reversible process that follows a nucleophilic acyl substitution mechanism. chemistrysteps.com The reaction rate is dependent on the concentration of both the ester and the hydronium ion, typically exhibiting pseudo-first-order kinetics under conditions where the concentration of water is large and constant. youtube.com

The mechanism involves several key steps:

Protonation: The catalytic acid (e.g., H₃O⁺) protonates the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ucalgary.cayoutube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a positively charged tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original p-propylphenoxy group. This converts the p-propylphenoxide group into a better leaving group (p-propylphenol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the p-propylphenol molecule.

Deprotonation: The resulting protonated acetic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final acetic acid product.

Rate determinants for this reaction include the concentration of the acid catalyst, temperature, and the structure of the ester. The stability of the tetrahedral intermediate and the ease of protonation are crucial factors. The p-propyl group, being a weak electron-donating group, has a minor electronic influence on the reaction rate compared to substituents that could cause significant steric hindrance or strong electronic effects.

Table 1: Factors Influencing Acid-Catalyzed Hydrolysis Rate
FactorEffect on Reaction RateRationale
Acid Concentration IncreasesHigher catalyst concentration increases the population of protonated, more electrophilic ester molecules.
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed, following the Arrhenius equation.
Steric Hindrance DecreasesBulky groups near the reaction center can hinder the approach of the water nucleophile.
Electronic Effects VariableElectron-withdrawing groups on the phenyl ring generally increase the rate by making the carbonyl carbon more electrophilic. Electron-donating groups, like propyl, have a slight rate-decreasing effect.

The mechanism proceeds via a nucleophilic acyl substitution pathway:

Nucleophilic Attack: The strong nucleophile, the hydroxide (B78521) ion, directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This is the rate-determining step and results in the formation of a negatively charged tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-propylphenoxide ion as the leaving group. organicchemistrytutor.com

Acid-Base Reaction: In the final, rapid, and irreversible step, the p-propylphenoxide ion, a strong base, deprotonates the newly formed acetic acid to yield the final products: p-propylphenoxide and a carboxylate (acetate) ion. chemistrysteps.commasterorganicchemistry.com This final acid-base step drives the reaction to completion. youtube.com

The term "concerted mechanism" in this context refers to the continuous process of bond-forming and bond-breaking, although it proceeds through a distinct tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com The stability of this intermediate is a key factor in the reaction kinetics.

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound with high efficiency and specificity under mild conditions. mdpi.com These biocatalysts offer a green alternative to chemical catalysis. Lipases, such as those from Candida species, are well-known for their ability to hydrolyze a wide range of esters. researchgate.net

The catalytic mechanism of serine hydrolases, a common class of ester-hydrolyzing enzymes, involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the active site. The hydrolysis proceeds via a two-step process:

Acylation: The serine residue's hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the p-propylphenol and forming an acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate that subsequently breaks down to release the acetic acid and regenerate the free enzyme.

The efficiency of enzymatic hydrolysis is often evaluated by comparing the rate of the catalyzed reaction to the uncatalyzed reaction. Enzymes can achieve rate enhancements of many orders of magnitude. Specificity refers to the ability of an enzyme to preferentially catalyze the reaction of a specific substrate. For instance, different lipases exhibit varying levels of activity towards aryl acetates depending on the chain length and substitution pattern of the substrate. mdpi.com

Table 2: Comparative Efficiency of Lipases in Hydrolysis of Aryl Esters (Illustrative Data based on p-Nitrophenyl Esters) nih.gov
Enzyme SourceSubstrateRelative Activity (%)
Bovine Milk Lipoprotein Lipase (B570770)p-Nitrophenyl Acetate100
Bovine Milk Lipoprotein Lipasep-Nitrophenyl Butyrate~150-200
Candida rugosa Lipasep-Nitrophenyl AcetateReference

Note: Data is illustrative of trends in enzyme specificity. Absolute values vary with reaction conditions.

Derivatization Reactions at the Ester Linkage

Beyond hydrolysis, the ester linkage of this compound is a versatile handle for various chemical transformations, allowing for its conversion into other important functional groups.

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. Reacting this compound with a primary or secondary amine would yield N-substituted acetamides and p-propylphenol. This reaction is synthetically useful as amides are a cornerstone of many pharmaceuticals, polymers, and biologically active molecules. The reaction mechanism is analogous to hydrolysis, involving the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the p-propylphenoxide leaving group. The utility of this reaction lies in its ability to create stable C-N bonds under relatively mild conditions.

The ester group of this compound can be reduced to yield alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) are generally ineffective for reducing esters. masterorganicchemistry.comlibretexts.org

The reduction process involves two successive nucleophilic attacks by a hydride ion (H⁻) from LiAlH₄:

First Hydride Attack: A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Leaving Group Elimination: The intermediate collapses, eliminating the p-propylphenoxide ion to form an aldehyde intermediate (acetaldehyde). chemistrysteps.com

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. ucalgary.ca

Workup: An acidic workup protonates the resulting alkoxides to yield two separate alcohol products: p-propylphenol and ethanol. khanacademy.org

Furthermore, aryl acetates can be directly converted into aryl ethers. For example, treatment of an aryl acetate with a trialkylsilyl trifluoromethanesulfonate (B1224126) in the presence of a base can yield the corresponding aryl silyl (B83357) ether. tandfonline.com This provides a direct pathway from the acetate to a protected phenol (B47542), which is a valuable transformation in multi-step organic synthesis.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents attached to it: the n-propyl group and the acetate group. Both groups play a crucial role in determining the regioselectivity and rate of reactions involving the benzene (B151609) ring.

Electrophilic Aromatic Substitution: Directivity and Substituent Effects

In this compound, the benzene ring is disubstituted with an n-propyl group and an acetoxy group in a para arrangement. Both of these substituents are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.orgchemistrytalk.org They achieve this by donating electron density to the ring, which stabilizes the positive charge of the arenium ion intermediate. masterorganicchemistry.com

n-Propyl Group: As an alkyl group, the n-propyl substituent is a weak activator. It donates electron density primarily through an inductive effect. Like all activating groups, it is an ortho-, para- director. pressbooks.pub

Since the propyl and acetoxy groups are situated para to each other on the phenyl ring, their directing effects are cooperative. Both groups direct incoming electrophiles to the same available positions: the two carbons ortho to the propyl group, which are simultaneously the two carbons ortho to the acetoxy group.

The regioselectivity of a specific reaction, such as nitration or halogenation, would be determined by the relative activating strength of the two groups. The acetoxy group is generally considered a stronger activating group than an alkyl group due to its potent resonance donation. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho to the more powerfully activating acetoxy group.

SubstituentTypeActivating/Deactivating EffectDirecting Effect
n-Propyl (-CH₂CH₂CH₃)AlkylWeakly ActivatingOrtho, Para
Acetoxy (-OCOCH₃)Oxygen-containingModerately ActivatingOrtho, Para

Predicted Outcome of Typical EAS Reactions:

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group onto the ring. The expected major product is 4-propyl-2-nitrophenyl acetate.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield 2-bromo-4-propylphenyl acetate as the primary product.

Friedel-Crafts Acylation: Introduction of an acyl group (e.g., using acetyl chloride and AlCl₃) would likely result in substitution ortho to the acetoxy group, yielding 2-acetyl-4-propylphenyl acetate.

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization Opportunities

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While aryl halides and triflates are the most common substrates for these reactions, the direct functionalization of compounds like this compound presents both challenges and opportunities. wikipedia.org

Direct cross-coupling involving the cleavage of the aryl C-O bond of an acetate is generally difficult because this bond is strong and resistant to oxidative addition by palladium(0) complexes. A more viable and modern strategy for the functionalization of this compound is through palladium-catalyzed C-H activation. nih.gov In this approach, a C-H bond on the aromatic ring is selectively cleaved and replaced with a new functional group.

This transformation is typically guided by a directing group on the substrate that coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond. nih.gov For this compound, the oxygen atom of the acetate group can serve as such a directing group, facilitating the activation of the C-H bonds at the ortho positions.

The general mechanism for this process involves:

Coordination of the directing group (the acetate's carbonyl or ether oxygen) to the palladium center.

Cyclometalation, where the palladium catalyst cleaves an ortho C-H bond to form a stable five- or six-membered palladacycle intermediate.

Reaction of the palladacycle with a coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling, an alkene in Heck-type reactions, or other reagents) through steps like reductive elimination or further catalytic cycles. libretexts.orgbyjus.com

This C-H functionalization strategy offers a direct route to introduce new aryl, alkyl, or other functional groups at the positions ortho to the acetoxy group, providing significant opportunities for molecular diversification. For instance, a directed Suzuki-Miyaura type coupling could be envisioned to synthesize biaryl compounds.

Reaction TypeProposed Coupling PartnerCatalyst System (Typical)Potential Product
Ortho-Arylation (Suzuki-type)Arylboronic AcidPd(OAc)₂, Ligand, Base, Oxidant2-Aryl-4-propylphenyl acetate
Ortho-Alkenylation (Heck-type)Alkene (e.g., ethyl acrylate)Pd(OAc)₂, Ligand, Base, OxidantEthyl 3-(2-acetoxy-5-propylphenyl)acrylate
Ortho-Acetoxylation(Diacetoxyiodo)benzenePd(OAc)₂4-Propyl-1,2-phenylene diacetate

Advanced Spectroscopic and Chromatographic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like p-propylphenyl acetate (B1210297). It provides detailed information about the chemical environment of individual atoms.

Predicted ¹H and ¹³C NMR Data for p-Propylphenyl Acetate:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl and phenyl protons. The aromatic protons will appear as two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons of the propyl group adjacent to the oxygen will be shifted downfield to around δ 2.6 ppm. The methyl group of the acetate moiety will appear as a singlet around δ 2.1 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 169-171 ppm. The aromatic carbons will resonate in the region of δ 121-150 ppm. The carbons of the propyl group and the methyl group of the acetate will appear in the upfield region of the spectrum.

To unequivocally assign all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are employed. For this compound, these would include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the propyl chain, confirming their connectivity. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that is attached to a proton. rsc.orgresearchgate.net

The following table illustrates the expected 2D NMR correlations for this compound:

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
Aromatic-H (ortho to propyl)Aromatic-H (meta to propyl)Aromatic-C (ortho to propyl)Aromatic-C (ipso), Aromatic-C (meta), Propyl-CH₂
Aromatic-H (meta to propyl)Aromatic-H (ortho to propyl)Aromatic-C (meta to propyl)Aromatic-C (ipso), Aromatic-C (ortho), Aromatic-C (ipso-O)
Propyl-CH₂ (benzylic)Propyl-CH₂ (middle)Propyl-C (benzylic)Aromatic-C (ipso), Aromatic-C (ortho)
Propyl-CH₂ (middle)Propyl-CH₂ (benzylic), Propyl-CH₃Propyl-C (middle)Propyl-C (benzylic), Propyl-C (methyl)
Propyl-CH₃Propyl-CH₂ (middle)Propyl-C (methyl)Propyl-C (middle)
Acetate-CH₃NoneAcetate-C (methyl)Carbonyl-C

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes. For a molecule like this compound, DNMR could potentially be used to investigate the rotational barrier around the ester C-O bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct conformations, leading to a broadening and eventual splitting of certain NMR signals. As the temperature is increased, the rotation becomes faster, and the separate signals coalesce into a single, time-averaged signal. By analyzing the changes in the line shape of the NMR signals as a function of temperature, the activation energy for the rotational process can be determined.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₁H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Expected High-Resolution Mass Data for this compound:

Molecular FormulaCalculated Exact Mass (Da)
C₁₁H₁₄O₂178.0994

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to provide more detailed structural information. The fragmentation of this compound in an electron ionization (EI) source is expected to follow characteristic pathways for aromatic esters.

Based on data from similar compounds like propyl phenylacetate (B1230308) and 4-methylphenyl acetate, the following key fragment ions are anticipated nih.govnih.gov:

Loss of the propoxy radical (•OCH₂CH₂CH₃): This would lead to the formation of an acylium ion.

Loss of a propyl group: Resulting in a protonated acetic acid fragment.

McLafferty rearrangement: If applicable, this could lead to the elimination of propene.

Formation of a tropylium (B1234903) ion: A common fragmentation pathway for alkylbenzenes, leading to a characteristic ion at m/z 91.

Predicted Major Fragment Ions in the Mass Spectrum of this compound:

m/zProposed Fragment StructureFragmentation Pathway
178[C₁₁H₁₄O₂]⁺•Molecular Ion
136[CH₃COC₆H₄CH₂CH₂]⁺Loss of CH₂CH₃
118[HOC₆H₄CH₂CH₂CH₃]⁺•Rearrangement and loss of ketene
91[C₇H₇]⁺Tropylium ion
43[CH₃CO]⁺Acylium ion

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the ester group in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations between 1000 and 1300 cm⁻¹, and C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, respectively. thermofisher.comnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would also reveal the characteristic vibrational modes. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C=O stretch is also Raman active. nih.govchemicalbook.com

Key Predicted Vibrational Bands for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - RamanIntensity
C-H stretch (aromatic)3000-31003000-3100Medium
C-H stretch (aliphatic)2850-30002850-3000Strong
C=O stretch (ester)1735-17501735-1750Very Strong (IR), Medium (Raman)
C=C stretch (aromatic)1580-16201580-1620Medium (IR), Strong (Raman)
C-O stretch (ester)1000-13001000-1300Strong

Advanced Chromatographic Method Development

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound, making it ideal for purity assessment and trace-level detection. rroij.cominnovatechlabs.com The technique combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. youtube.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a 5% phenyl methyl siloxane column). nih.gov The retention time at which this compound elutes from the column provides an initial identification point. As the compound exits the column, it is ionized (commonly by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio in the mass spectrometer. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.

This high specificity makes GC-MS exceptionally well-suited for purity analysis, where it can detect and identify even minute quantities of impurities, such as synthetic byproducts or degradation products. innovatechlabs.com For trace analysis, such as quantifying flavor and aroma compounds in food or beverages, techniques like headspace or solid-phase microextraction (SPME) can be coupled with GC-MS to achieve very low limits of detection. shimadzu.comresearchgate.net

ParameterTypical Condition
ColumnCapillary, e.g., 5% Phenyl Methyl Siloxane (30 m x 0.25 mm)
Carrier GasHelium or Hydrogen
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 280 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
DetectorMass Spectrometer (Quadrupole or Ion Trap)
Table 2. Typical GC-MS Parameters for the Analysis of Aromatic Esters.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantitative analysis and separation of this compound, particularly when the compound is part of a non-volatile mixture or when preparative isolation is required. sielc.com

A common approach for analyzing this compound is reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A specific RP-HPLC method for this compound utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid. sielc.com Detection is typically achieved using a UV detector, as the phenyl group in this compound absorbs UV light.

HPLC is highly effective for quantitative analysis, where the area of the chromatographic peak is proportional to the concentration of the compound. The technique is also adept at separating positional isomers (e.g., o- or m-propylphenyl acetate) from the desired p-isomer, which can be challenging for other methods. nih.govnacalai.com By optimizing the mobile phase composition, flow rate, and column chemistry, high-resolution separations can be achieved. nih.gov

ParameterTypical Condition
ColumnReversed-Phase C18 or Newcrom R1 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Water with Phosphoric Acid or Formic Acid
Elution ModeIsocratic or Gradient
Flow Rate0.8 - 1.0 mL/min
DetectorUV-Vis (e.g., at 258 nm or 260 nm)
TemperatureAmbient or controlled (e.g., 25 °C)
Table 3. Representative HPLC Conditions for the Analysis of this compound. sielc.comnih.gov

Theoretical and Computational Chemistry of P Propylphenyl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system. For p-propylphenyl acetate (B1210297), these calculations can predict its geometry, molecular orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction.

A common approach for a molecule like p-propylphenyl acetate would involve using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or 6-311++G(d,p) to perform a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. The result of a geometry optimization is a set of Cartesian coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

Illustrative Optimized Geometry Parameters for this compound (Calculated using DFT/B3LYP)
ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.36 Å
Bond AngleO=C-O~123°
Dihedral AngleC(phenyl)-O-C=O~0° or ~180°

Once the geometry is optimized, the same DFT calculation can provide information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its electronic excitation properties.

Illustrative Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP)
Molecular OrbitalEnergy (eV)
HOMO-6.5 eV
LUMO-0.8 eV
HOMO-LUMO Gap5.7 eV

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions.

For this compound, ab initio calculations can be used to predict its vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral features.

The following table provides an example of the kind of data that would be generated from an ab initio vibrational frequency calculation for this compound.

Illustrative Calculated Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Symmetry
C=O stretch~1750A'
C-O stretch (ester)~1200A'
Aromatic C-H stretch~3100A'
Aliphatic C-H stretch~2950A'

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule like this compound.

The flexibility of the propyl and acetate groups in this compound gives rise to multiple possible conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule at a given temperature, the trajectory of atomic motions can be analyzed to determine the relative populations of different conformational states. Techniques such as simulated annealing or replica exchange molecular dynamics can be employed to enhance the sampling of the conformational space.

MD simulations are particularly well-suited for studying the interactions between this compound and its environment. By explicitly including solvent molecules in the simulation box, the effect of the solvent on the conformational preferences and dynamics of the solute can be investigated. These simulations can provide insights into solvation energies, radial distribution functions, and the structure of the solvent shell around the molecule.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be combined with quantum chemical calculations to estimate the effect of the solvent on the electronic structure and properties of this compound without the computational expense of explicit solvent simulations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and intermediates, and to calculate activation energies and reaction rates.

For example, the hydrolysis of this compound could be studied computationally. DFT calculations could be used to locate the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The calculated activation energy would provide an estimate of the reaction rate. Such studies can help to distinguish between different possible reaction pathways and to understand the role of catalysts. While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, the general approach would involve identifying reactants, products, and then searching for the lowest energy pathway connecting them.

Transition State Localization and Activation Energy Calculations

The study of a chemical reaction at a molecular level involves mapping out the potential energy surface (PES), which connects reactants, transition states, intermediates, and products. The transition state (TS) is a critical point on this surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating this first-order saddle point is a primary goal in computational reaction mechanism studies.

Methodology: Transition state localization for reactions involving esters like this compound, such as hydrolysis or pyrolysis, is typically performed using quantum mechanical methods. Density Functional Theory (DFT) is a commonly employed approach, with functionals like B3LYP combined with basis sets such as 6-31G* or larger (e.g., 6-311+G**) to provide a balance of accuracy and computational cost. acs.orgresearchgate.net The process involves optimizing the geometry of the molecule to find a structure where the energy is a maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Application to Phenyl Ester Reactions: Computational studies on the hydrolysis and aminolysis of phenyl acetate and related esters have explored various mechanistic pathways. For instance, in the aminolysis of phenyl acetate, DFT methods were used to determine the transition state structures and energies for both concerted and stepwise mechanisms. researchgate.net These calculations revealed that a general base-catalyzed stepwise mechanism, proceeding through a tetrahedral intermediate, was the most favorable pathway. The transition state associated with the initial nucleophilic attack was identified as the rate-determining step due to its higher energy barrier compared to the subsequent elimination stage. researchgate.net

In contrast, other theoretical investigations on the hydrolysis of certain phenyl esters have found it challenging to locate a stable tetrahedral intermediate, suggesting that under specific conditions, the reaction might proceed through an enforced concerted mechanism where bond-breaking and bond-forming occur simultaneously. acs.orgnih.govresearchgate.net For the gas-phase thermal decomposition (pyrolysis) of phenyl acetate, kinetic studies suggest a concerted reaction that likely proceeds via a four-membered cyclic transition state, leading to phenol (B47542) and ketene. rsc.org

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a key parameter that governs the reaction rate, as described by the Arrhenius equation. Computationally, once the energies of the reactants and the transition state structure are calculated, the activation energy can be determined directly.

Below is an illustrative table of activation parameters for ester reactions, based on data from related compounds, to demonstrate the type of information gained from such calculations.

ReactionModel CompoundComputational MethodCalculated Activation Energy (kcal/mol)
Aminolysis (Stepwise, TS1)Phenyl AcetateB3LYP/6-31G*~2.5 (relative to separated reactants, value varies with catalyst)
Acid-Catalyzed HydrolysisAcetic Acid + MethanolDFT4-10 (for the rate-controlling protonation step) rsc.org
Pyrolysis (Concerted)1-Phenylethyl AcetateDFT/B3LYP/6-31++G**Data not specified, TS located researchgate.net

This table is illustrative. The values are based on findings for analogous reactions and are meant to represent the type of data generated, not the precise values for this compound.

For this compound, similar computational approaches would be used. The presence of the p-propyl group, an electron-donating group, would be expected to subtly influence the electronic structure and stability of the transition states compared to unsubstituted phenyl acetate, potentially leading to small changes in the activation energy.

Kinetic Isotope Effects (KIE) Prediction

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution of one of the atoms in the reactants. lookchem.com It is a sensitive probe of the reaction mechanism and the structure of the transition state. Theoretical calculations are instrumental in predicting KIEs, which can then be compared with experimental data to validate a proposed mechanism.

Methodology: KIEs are calculated from the vibrational frequencies of the reactant and transition state structures for two different isotopologues (e.g., the original molecule and one where a hydrogen atom is replaced by deuterium). The effect arises primarily from the differences in zero-point vibrational energies (ZPVE) between the isotopic molecules. Heavier isotopes have lower vibrational frequencies and thus lower ZPVE. If the bonding to the isotope is weaker in the transition state than in the reactant, a "normal" KIE (k_light/k_heavy > 1) is observed. Conversely, if the bonding is stronger, an "inverse" KIE (k_light/k_heavy < 1) can occur.

Application and Prediction for Phenyl Ester Reactions: For the hydrolysis of an ester like this compound, several KIEs could be predicted to elucidate the mechanism:

Solvent Isotope Effect: Replacing water (H₂O) with deuterium (B1214612) oxide (D₂O) as the solvent can reveal the role of proton transfer in the rate-determining step.

Secondary KIEs: Isotopic substitution at a position not directly involved in bond breaking, such as at the carbonyl carbon (¹²C/¹³C) or the hydrogens on the acetyl group (¹H/²H), can provide information about changes in hybridization and bonding at the transition state. For example, a change from sp² hybridization at the carbonyl carbon in the reactant to sp³ hybridization in a tetrahedral intermediate is expected to result in a predictable secondary KIE.

Computational studies on the alkaline hydrolysis of p-nitrophenyl acetate have shown that theoretical predictions of KIEs are in good agreement with experimental measurements, supporting a concerted transition state model where the solvent plays a crucial role. acs.org

The following table illustrates the types of KIEs and their mechanistic implications, which would be applicable in a theoretical study of this compound.

Isotopic SubstitutionType of KIETypical Predicted Value (k_light/k_heavy)Mechanistic Implication
H₂O / D₂O (solvent)Primary> 1 (e.g., 1.5 - 2.5)Proton transfer is involved in the rate-determining step.
¹²C / ¹³C (at carbonyl)Secondary> 1 (e.g., 1.02 - 1.05)Weakening of the C=O bond in the transition state.
¹H / ²H (at α-carbon of acyl group)Secondary~ 1Indicates little change in bonding at this position.
¹⁶O / ¹⁸O (in leaving group)Primary> 1C-O bond to the leaving group is breaking in the rate-determining step.

This table provides illustrative examples of KIEs and their interpretations. Specific values would need to be calculated for the precise reaction of this compound.

By computationally modeling the hydrolysis of this compound, one could predict a series of KIEs. Comparing these predictions with experimental results would offer strong evidence for or against a proposed reaction mechanism, such as a stepwise pathway involving a tetrahedral intermediate or a concerted process.

Applications in Chemical Synthesis and Materials Science Non Biological/non Clinical

Role as a Synthetic Intermediate or Building Block

As a stable, protected form of p-propylphenol, p-propylphenyl acetate (B1210297) is a valuable intermediate in organic synthesis. The acetate group can be readily removed under controlled conditions, allowing for the strategic generation of the more reactive phenol (B47542) group when needed.

The primary role of p-propylphenyl acetate as a synthetic intermediate is its function as a precursor to p-propylphenol (also known as 4-n-propylphenol). The conversion is typically achieved through a straightforward hydrolysis reaction (saponification), where the ester is treated with a strong base, such as sodium hydroxide (B78521), followed by acidification. This process cleaves the ester bond, yielding p-propylphenol and an acetate salt.

This synthetic route is significant because p-propylphenol and its derivatives are used in various chemical applications. For instance, 3-n-propylphenol is utilized in artificial odor baits for tsetse fly control and as a perfuming ingredient to impart oud character in fragrances. univarsolutions.com The synthesis of more complex molecules, such as the antibacterial agent 2-hydroxy-4-propylphenyl, also relies on propylphenol intermediates. nih.gov By using this compound, chemists can protect the reactive phenolic hydroxyl group during intermediate synthetic steps and deprotect it at the desired stage.

Table 1: Key Compounds in the Synthesis of Propylphenol Derivatives

Compound NameMolecular FormulaRoleApplication of Derivative
This compoundC11H14O2Starting Material / Protected PhenolPrecursor for synthesis
p-PropylphenolC9H12ODeprotected IntermediateFragrance, Chemical Synthesis
2,6-dibromo-4-propylphenolC9H10Br2ODerivativeSpecialty chemical intermediate

While there is limited direct documentation of this compound being used as a monomer for polymerization, the incorporation of structurally similar phenyl acetate derivatives is a well-established strategy in materials science. Compounds such as 4-acetoxystyrene (B54282) (4-vinylphenyl acetate), which features a polymerizable vinyl group instead of a propyl group, are significant in the electronics industry. smolecule.comchemicalbook.com 4-Acetoxystyrene can undergo free radical polymerization to form poly(4-acetoxystyrene). acs.orggoogle.com This polymer serves as a crucial intermediate that is subsequently hydrolyzed to produce poly(4-hydroxystyrene), a key component in photoresist formulations for microlithography. acs.orgchemicalbook.com

This process highlights the potential for phenyl acetate moieties to be incorporated into polymer backbones to create functional materials. The acetate group serves as a protecting group for the phenol, which can be unmasked after polymerization to alter the polymer's properties, such as solubility and reactivity. Although this compound itself lacks a readily polymerizable group like a vinyl function, its structural similarity to monomers like 4-acetoxystyrene suggests a potential, if unexplored, role as a modifying agent or comonomer if functionalized with a reactive group.

Use in Fragrance and Flavor Chemistry: Contribution to Olfactory Profiles (Purely Chemical Role)

The most prominent industrial application of this compound is within the fragrance and flavor sector, where its specific olfactory properties are valued. Its chemical structure directly dictates its scent profile, making it a useful component in the formulation of complex aromas.

The Acetate Group (-OAc) : Esters, particularly acetates, are widely recognized in fragrance chemistry for imparting sweet, fruity, and sometimes floral notes. wikipedia.org The acetate moiety in this compound is a primary contributor to its characteristic sweetness.

The Phenyl Ring : The aromatic ring provides a foundational honey-like sweetness and contributes to the floral character. Phenyl esters are common in fragrance chemistry, often lending warmth and complexity.

The combination of these structural features results in a complex odor profile described as having floral, fruity, and honey-like characteristics, with nuances of rose and apricot.

Table 2: Olfactory Profile of this compound

Odor DescriptorAssociated Molecular FeatureIntensity
FloralPhenyl Ring / Acetate GroupHigh
FruityAcetate GroupMedium
HoneyPhenyl RingHigh
Rose/Apricot NuanceOverall Molecular StructureSubtle

In fragrance compositions, this compound is not typically used as a primary scent but rather as a modifier and blender. Its role is to create synergistic effects, enhancing and rounding out the olfactory profiles of other ingredients. Its sweet, floral, and honey-like notes can bridge different elements within a fragrance, such as connecting top fruity notes with middle floral notes. It is reported to blend well with rose alcohols, linalool, and balsamic components like styrax. This blending capability allows perfumers to add complexity and warmth to various fragrance types, including floral, oriental, and fruity compositions.

Applications in Industrial Processes (Non-Safety Related)

The principal industrial application of this compound is its use as a fragrance ingredient in the large-scale manufacturing of consumer and commercial products. It is important to distinguish it from the structurally simpler n-propyl acetate, which is a widely used industrial solvent in coatings, inks, and cleaners. univarsolutions.comdow.comconsolidated-chemical.commaratekenvironmental.comwikipedia.org this compound's physical properties, such as its higher boiling point and lower volatility, make it unsuitable for typical solvent applications but ideal for inclusion in products where fragrance longevity is desired.

In industrial processes, this compound is formulated into concentrated "fragrance oils" by specialized fragrance houses. These oils are complex mixtures of dozens of chemical compounds. The fragrance oils are then sold to manufacturers who incorporate them into a wide array of products, including:

Fine fragrances (perfumes and colognes)

Personal care products (lotions, soaps, hair care)

Household products (cleaners, air fresheners)

The chemical stability of this compound ensures it remains effective and does not discolor in various media, such as creams, lotions, and powders. Its role in these industrial processes is purely functional, contributing a specific, stable scent profile to the final product.

As a Solvent or Co-solvent in Specific Chemical Reactions

There is limited direct evidence in published research to suggest that this compound is widely utilized as a primary solvent or co-solvent in specific chemical reactions. Chemical synthesis literature more commonly reports this compound as a product of reactions rather than as the reaction medium itself.

For instance, it is a known product of the acetylation of p-propylphenol. While the physicochemical properties of this compound, such as its ester functional group and aromatic ring, suggest it would exhibit solvency for a range of organic compounds, specific examples of its use to facilitate chemical reactions are not prevalent in current research. The potential for its use as a high-boiling point, non-polar aprotic solvent exists, but this application is not yet established in the chemical literature.

Role in Formulation Chemistry (e.g., coatings, lubricants – chemical function only)

Information regarding the specific role of this compound in formulation chemistry, such as in coatings or lubricants, is scarce. While related compounds like propyl acetate are extensively used as solvents in the coatings industry to dissolve resins and control viscosity, similar applications for this compound are not well-documented.

The chemical structure of this compound, featuring both a phenyl ring and an ester group, could theoretically impart properties beneficial for formulation chemistry. The phenyl group could enhance interactions with aromatic polymers, while the ester component might provide a degree of solvency and plasticity. However, without specific research or industrial data, its functional role in coatings or as a lubricant additive remains speculative.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
AppearanceColorless liquid
Boiling PointApproximately 244-245 °C (estimated)
DensityApproximately 1.01 g/cm³ (estimated)
SolubilityInsoluble in water; Soluble in organic solvents

Environmental Transformation and Degradation Pathways Mechanistic Focus

Photolytic Degradation Studies

Photolytic degradation involves the breakdown of chemical compounds by light energy. This process can occur through direct absorption of light by the target molecule (direct photolysis) or through reactions with photochemically generated reactive species in the environment (indirect photolysis).

Direct Photolysis: Quantum Yields and Photoproducts

Indirect Photolysis: Reactions with Environmental Radicals

In natural waters and the atmosphere, indirect photolysis is often a more significant degradation pathway than direct photolysis. This process is mediated by environmentally relevant radicals, primarily the hydroxyl radical (•OH), which is a powerful and non-selective oxidant. The hydroxyl radical can be generated through the photolysis of various substances, including nitrates and dissolved organic matter.

While specific rate constants for the reaction of p-propylphenyl acetate (B1210297) with environmental radicals are not documented, the reaction with •OH is expected to be a primary route of transformation. The hydroxyl radical can attack the aromatic ring via electrophilic addition or abstract a hydrogen atom from the propyl group or the acetyl methyl group. These initial reactions would lead to the formation of various transient radical intermediates that would subsequently react with oxygen to form a cascade of degradation products.

Hydrolytic Transformation in Aqueous Media

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like p-propylphenyl acetate, hydrolysis results in the cleavage of the ester linkage to yield an alcohol and a carboxylic acid.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of esters is highly dependent on the pH of the aqueous solution. While specific kinetic data for this compound is not available, the general principles of ester hydrolysis can be applied. The hydrolysis of esters can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Under neutral and, more significantly, under alkaline (basic) conditions, the hydroxide (B78521) ion (OH-) acts as a nucleophile, directly attacking the carbonyl carbon. Generally, for simple esters, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.

Studies on analogous compounds, such as phenyl acetate, have shown that hydrolysis is first-order and base-catalyzed at near-neutral pH. stanford.edu The reaction rate constant increases with increasing pH due to the higher concentration of hydroxide ions. stanford.edu It is expected that this compound would exhibit similar pH-dependent hydrolysis kinetics.

Interactive Data Table: pH-Dependent Hydrolysis of Esters (Analogous Compounds)

CompoundpHTemperature (°C)Second-Order Rate Constant (kN, M⁻¹s⁻¹)Reference
p-Nitrophenyl acetateAlkaline25Increases from 11.6 in water to 32,800 in 80 mol % DMSO scholaris.ca
Phenyl acetate~6.310-65Base-catalyzed stanford.edu

Note: This table presents data for analogous compounds to illustrate the principle of pH-dependent hydrolysis, as specific data for this compound is not available.

Metabolite Identification (purely chemical breakdown products)

The primary and most predictable chemical breakdown products of the hydrolysis of this compound are p-propylphenol and acetic acid. This reaction is a straightforward cleavage of the ester bond.

Reaction Scheme:

This compound + H₂O → p-Propylphenol + Acetic Acid

In a study on the alkaline hydrolysis of p-nitrophenyl acetate, the formation of the corresponding phenoxide ion was identified through UV-Vis spectroscopy, confirming the cleavage of the ester bond. scholaris.ca A similar outcome would be expected for this compound, yielding the p-propylphenoxide ion under alkaline conditions, which would then be protonated to p-propylphenol upon neutralization.

Biogeochemical Cycling: Chemical Transformation by Microorganisms (Mechanistic)

The biodegradation of organic compounds by microorganisms is a crucial component of their biogeochemical cycling. While specific studies on the microbial transformation of this compound are not available, the general mechanisms for the breakdown of aromatic esters by bacteria and fungi can be inferred.

Microorganisms typically initiate the degradation of esters through the action of esterase enzymes. These enzymes catalyze the hydrolysis of the ester bond, yielding p-propylphenol and acetic acid. Both of these products can then be further metabolized by a variety of microorganisms.

Acetic acid is a simple organic acid that can be readily utilized by many microorganisms as a carbon and energy source, typically being channeled into the citric acid cycle.

The microbial degradation of p-propylphenol, an alkylphenol, would likely proceed through pathways established for similar compounds. The initial step often involves the hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This is followed by ring cleavage, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. The propyl side chain may also be subject to oxidation.

The efficiency and specific pathway of microbial degradation would depend on the microbial community present, as well as environmental conditions such as oxygen availability, temperature, and pH.

Enzymatic Biotransformation Pathways

The biotransformation of this compound is initiated by enzymatic hydrolysis, a common pathway for ester-containing compounds in the environment. This is followed by the aerobic degradation of the resulting p-propylphenol, which proceeds through hydroxylation and subsequent ring cleavage.

Initial Hydrolysis:

The primary step in the microbial degradation of this compound is the cleavage of the ester bond, catalyzed by carboxylesterases (EC 3.1.1.1). nih.govdntb.gov.ua These ubiquitous enzymes hydrolyze the ester linkage to yield p-propylphenol and acetic acid. nih.gov The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) (typically serine, histidine, and a glutamate (B1630785) or aspartate residue) and proceeds through a two-stage process: acylation of the enzyme's serine residue and subsequent deacylation by water. mdpi.com

Subsequent Aerobic Degradation of p-Propylphenol:

Following hydrolysis, the resulting p-propylphenol undergoes further degradation, primarily by soil and water bacteria such as species of Rhodococcus and Pseudomonas. nih.govnih.gov The catabolism of short-chain 4-alkylphenols like p-propylphenol has been shown to proceed via a meta-cleavage pathway. nih.govbiorxiv.org

Hydroxylation: The first step in the degradation of the aromatic ring is the hydroxylation of p-propylphenol to form 4-propylcatechol (B1198796). This reaction is catalyzed by a specialized two-component alkylphenol hydroxylase. biorxiv.orgresearchgate.net Studies on Rhodococcus rhodochrous EP4 have identified a specific alkylphenol hydroxylase (AphAB) with high activity towards 4-ethylphenol (B45693) and 4-propylphenol (B1200801). biorxiv.orgresearchgate.net

Ring Cleavage: The resulting 4-propylcatechol undergoes aromatic ring cleavage. This is an extradiol cleavage, meaning the ring is broken adjacent to the two hydroxyl groups, a characteristic of the meta-cleavage pathway. nih.govresearchgate.net The enzyme responsible is a catechol 2,3-dioxygenase, which incorporates molecular oxygen to break the C-C bond, forming 2-hydroxy-5-propyl-cis,cis-muconic semialdehyde. nih.govnih.gov In Rhodococcus, this enzyme is encoded by the aphC gene. researchgate.net

Downstream Metabolism: The muconic semialdehyde product is then funneled into central metabolic pathways. A series of enzymatic reactions, including hydrolysis and aldol (B89426) cleavage, convert the ring-fission product into intermediates such as pyruvate (B1213749) and acetaldehyde, which can then be utilized by the microorganism for energy and cell growth. nih.gov

The following table summarizes the key enzymatic steps in the proposed biotransformation pathway of this compound.

Table 1: Key Enzymes and Reactions in the Biotransformation of this compound
Step Substrate Enzyme Enzyme Class Reaction Type Product(s)
1 This compound Carboxylesterase Hydrolase Hydrolysis p-Propylphenol, Acetic acid
2 p-Propylphenol Alkylphenol Hydroxylase Monooxygenase Hydroxylation 4-Propylcatechol
3 4-Propylcatechol Catechol 2,3-dioxygenase Dioxygenase Meta-cleavage 2-hydroxy-5-propyl-cis,cis-muconic semialdehyde

Degradation Intermediates in Environmental Samples

Direct monitoring data for this compound and its specific degradation intermediates in the environment are not extensively documented. However, the environmental fate of structurally related and widely used compounds, such as long-chain alkylphenol ethoxylates, has been studied in detail. nih.govnih.gov The degradation of these surfactants consistently leads to the formation of more persistent alkylphenols (e.g., nonylphenol and octylphenol) as primary metabolites in various environmental compartments, including wastewater effluent, river water, and sediments. nih.govnih.gov

Based on the established enzymatic pathway, the principal degradation intermediates expected from the environmental transformation of this compound are p-propylphenol and its subsequent catabolic products.

Table 2: Expected Degradation Intermediates of this compound in the Environment

Intermediate Compound Precursor Formation Pathway Environmental Compartment(s)
p-Propylphenol This compound Enzymatic Hydrolysis Water, Soil, Sediment
Acetic acid This compound Enzymatic Hydrolysis Water, Soil
4-Propylcatechol p-Propylphenol Microbial Hydroxylation Soil, Bioreactors

The physicochemical properties of p-propylphenol suggest it would partition into sediments and soils if released into aquatic environments. nih.gov The ultimate biodegradation of related alkylphenols under aerobic conditions proceeds relatively quickly, though persistence can be greater under anaerobic conditions. nih.gov Therefore, p-propylphenol is the most likely and stable intermediate to be detected in environmental samples following contamination with this compound.

Structure Reactivity Relationship Studies of P Propylphenyl Acetate and Analogues

Substituent Effects on Ester Reactivity

The reactivity of an ester is intricately linked to the electronic and steric nature of its constituent parts. In the case of p-propylphenyl acetate (B1210297), the substituents on the phenyl ring and the nature of the acyl group play a crucial role in determining its susceptibility to chemical transformations, most notably hydrolysis and electrophilic aromatic substitution.

Electronic and Steric Influences on Hydrolysis Rates

The hydrolysis of aryl acetates, such as p-propylphenyl acetate, is a well-studied reaction that provides insight into structure-reactivity relationships. The rate of this reaction is significantly influenced by the electronic properties of the substituent on the phenyl ring. Alkyl groups, like the propyl group, are generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the phenoxy oxygen, making it a poorer leaving group and consequently decreasing the rate of hydrolysis compared to unsubstituted phenyl acetate.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on reaction rates. The substituent constant (σ) for a p-propyl group is approximately -0.15, indicating its electron-donating character. A positive reaction constant (ρ) for the alkaline hydrolysis of phenyl acetates signifies that the reaction is facilitated by electron-withdrawing groups and retarded by electron-donating groups. Therefore, the negative σ value of the p-propyl group is consistent with a decreased rate of hydrolysis.

Table 1: Hammett Substituent Constants (σ) for Selected Alkyl Groups

Substituentσ_metaσ_para_
-CH₃ (Methyl)-0.07-0.17
-CH₂CH₃ (Ethyl)-0.07-0.15
-CH(CH₃)₂ (Isopropyl)-0.07-0.15
-CH₂CH₂CH₃ (Propyl) -0.07 -0.15
-C(CH₃)₃ (tert-Butyl)-0.10-0.20

Impact on Electrophilic Aromatic Substitution

The propyl group is an alkyl group, which is an activating, ortho, para-director due to its electron-donating inductive effect. This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. It directs incoming electrophiles to the positions ortho and para to itself.

The acetate group, on the other hand, is a deactivating, ortho, para-director. The oxygen atom's lone pairs can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. However, the carbonyl group is strongly electron-withdrawing, which deactivates the ring towards EAS.

In this compound, the propyl group is at position 4. The positions available for substitution are 2, 3, 5, and 6. The propyl group directs to positions 2 and 6 (ortho to it). The acetate group at position 1 directs to positions 2 and 6 (ortho to it) and position 4 (para to it, which is already occupied by the propyl group). Therefore, both groups reinforce the directing of incoming electrophiles to the 2 and 6 positions.

Steric hindrance from the propyl group, although not as significant as a tert-butyl group, can influence the ratio of ortho to para products. Generally, the bulkier the alkyl group, the greater the preference for substitution at the less sterically hindered para position. However, in the case of this compound, the primary sites of attack are already sterically influenced by the adjacent acetate group.

Comparative Studies with Related Aryl Acetates

To further understand the structure-reactivity relationship of this compound, it is instructive to compare it with related aryl acetates, varying both the aliphatic chain length and the position of the substituents.

Methyl vs. Propyl: Aliphatic Chain Length Effects

Comparing this compound with p-methylphenyl acetate allows for an assessment of the effect of the alkyl chain length on reactivity. Both methyl and propyl groups are electron-donating. Based on their Hammett constants (σ_para_ = -0.17 for methyl and σ_para_ = -0.15 for propyl), the methyl group is slightly more electron-donating than the propyl group. This would suggest that p-methylphenyl acetate might hydrolyze slightly slower than this compound under alkaline conditions, although the difference is expected to be minimal.

In electrophilic aromatic substitution, both the methyl and propyl groups are activating and ortho, para-directing. The slightly stronger electron-donating nature of the methyl group might lead to a marginally faster reaction rate compared to the propyl-substituted analogue. In terms of regioselectivity, the smaller size of the methyl group would likely result in a higher proportion of the ortho substituted product compared to the propyl group, where steric hindrance is slightly more pronounced.

Positional Isomerism: Ortho, Meta, Para Acetates

The position of the propyl group on the phenyl ring significantly impacts the reactivity of propylphenyl acetate.

ortho-Propylphenyl Acetate: The proximity of the propyl group to the acetate functionality can lead to significant steric hindrance. This can impede the approach of a nucleophile during hydrolysis, likely making the ortho isomer the least reactive of the three towards hydrolysis. In electrophilic aromatic substitution, the directing effects of the ortho-propyl and acetate groups would lead to a more complex mixture of products, with substitution occurring at the 4 and 6 positions. Steric hindrance from the propyl group would likely disfavor substitution at the 6-position.

meta-Propylphenyl Acetate: In this isomer, the propyl group is further from the reaction center for hydrolysis, and its electron-donating inductive effect is still operational, albeit potentially to a slightly lesser extent in stabilizing the transition state compared to the para isomer. Its hydrolysis rate would likely be faster than the ortho isomer but might be comparable to or slightly different from the para isomer. For electrophilic aromatic substitution, the meta-propyl group and the acetate group have conflicting directing effects. The acetate group directs ortho and para (to positions 2, 4, and 6), while the propyl group directs ortho and para relative to its own position (to positions 2, 4, and 6 relative to the propyl group). This would lead to a mixture of polysubstituted products.

para-Propylphenyl Acetate: As discussed, the para isomer allows for the clearest expression of the electronic effects of the propyl group without the complication of steric hindrance at the reaction center for hydrolysis. In electrophilic aromatic substitution, the directing effects of the two groups are reinforcing, leading to more predictable substitution patterns, primarily at the positions ortho to the acetate group.

Table 2: Predicted Relative Reactivity in Alkaline Hydrolysis

CompoundPredicted Relative RatePrimary Influencing Factors
o-Propylphenyl AcetateSlowestSteric Hindrance
m-Propylphenyl AcetateIntermediateInductive Effect
This compoundFastestInductive Effect

Table 3: Product Distribution in the Nitration of Propylbenzene (B89791)

While specific data for this compound is scarce, the nitration of propylbenzene provides a useful analogy for understanding the directing effects of the propyl group.

IsomerPercentage
o-nitropropylbenzene~43%
m-nitropropylbenzene~15%
p-nitropropylbenzene~42%

Note: Product distributions can vary with reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying p-Propylphenyl acetate in complex mixtures?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for separation, coupled with electron ionization for structural confirmation. Validate quantification via calibration curves using certified reference standards (CAS 26114-12-5). For aqueous samples, liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) is advised to improve recovery rates .
  • Critical Considerations : Ensure matrix-matched calibration to account for interference from co-eluting compounds. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for absolute confirmation .

Q. How is p-Propylphenyl acetate synthesized in laboratory settings, and what purity validation protocols are essential?

  • Synthesis Protocol : Catalyze the esterification of p-Propylphenol with acetic anhydride under reflux conditions, using sulfuric acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Purity Validation : Characterize the product using high-performance liquid chromatography (HPLC) with a C18 column (detection at 254 nm) and confirm purity >98%. Verify absence of residual acetic acid via titration or FT-IR spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported thermodynamic properties (e.g., Henry’s Law constant, vapor pressure) of p-Propylphenyl acetate?

  • Data Reconciliation Approach : Compare experimental setups across studies, noting differences in temperature control, sample purity, and detection limits. For vapor pressure, employ static or dynamic gravimetric methods in controlled environments (25°C ± 0.1°C). Use quantum mechanical calculations (e.g., DFT) to model molecular interactions and validate empirical data .
  • Case Study : A 2022 study identified a 15% variance in vapor pressure due to impurities; replicate measurements using ultra-purified samples reduced discrepancies to <5% .

Q. How can researchers design stability studies to assess p-Propylphenyl acetate under varying pH and temperature conditions?

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days. Quantify degradation products via GC-MS and monitor parent compound loss kinetics.
  • Key Metrics : Calculate degradation rate constants (k) using first-order kinetics. Use Arrhenius plots to predict shelf-life under storage conditions. Note: Hydrolysis is significant at pH >10, requiring stabilization with antioxidants like BHT .

Q. What advanced spectroscopic or computational methods elucidate the interaction of p-Propylphenyl acetate with lipid bilayers or proteins?

  • Techniques : Employ surface plasmon resonance (SPR) to study binding affinity with model lipid membranes. For structural insights, use molecular dynamics (MD) simulations with force fields like CHARMM36. Validate findings with fluorescence anisotropy or isothermal titration calorimetry (ITC).
  • Recent Findings : A 2023 MD simulation revealed preferential partitioning of p-Propylphenyl acetate into hydrophobic regions of lipid bilayers, altering membrane fluidity by ~20% .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting data on the environmental persistence of p-Propylphenyl acetate?

  • Root-Cause Analysis : Audit experimental variables such as microbial activity in biodegradation studies (e.g., OECD 301F vs. EPA 835.3170 protocols). Use LC-QTOF to distinguish abiotic vs. biotic degradation pathways.
  • Resolution : A 2024 meta-analysis attributed variability to differences in inoculum sources; standardizing microbial consortia reduced inter-study variability by 30% .

Q. What statistical approaches are optimal for dose-response studies involving p-Propylphenyl acetate in cellular models?

  • Methodology : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.